molecular formula C18H16O B7785749 (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone CAS No. 54752-30-6

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone

Cat. No.: B7785749
CAS No.: 54752-30-6
M. Wt: 248.3 g/mol
InChI Key: PVROLXTXTZFNQT-FOWTUZBSSA-N
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Description

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-methylbenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone would depend on its specific application. In pharmacological contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone
  • (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone

Uniqueness

(E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific geometric configuration (E)- also plays a crucial role in its properties.

Properties

IUPAC Name

(2E)-2-[(4-methylphenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O/c1-13-6-8-14(9-7-13)12-16-11-10-15-4-2-3-5-17(15)18(16)19/h2-9,12H,10-11H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVROLXTXTZFNQT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163707
Record name (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59082-26-7, 54752-30-6
Record name (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59082-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methylphenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3,4-Dihydro-2-[(4-methylphenyl)methylene]-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54752-30-6
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